molecular formula C9H7F B1602341 4-Ethynyl-1-fluoro-2-methylbenzene CAS No. 351002-93-2

4-Ethynyl-1-fluoro-2-methylbenzene

Cat. No. B1602341
M. Wt: 134.15 g/mol
InChI Key: GSGKOWLZNQXGAI-UHFFFAOYSA-N
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Description

4-Ethynyl-1-fluoro-2-methylbenzene is a chemical compound with the molecular formula C9H7F . It has a molecular weight of 134.15 . This compound has been reported to afford 1,4-disubstituted 1,2,3-triazole on reaction with azide under typical Cu (I)-catalyzed azide alkyne cycloaddition (CuAAC) conditions .


Molecular Structure Analysis

The molecular structure of 4-Ethynyl-1-fluoro-2-methylbenzene consists of a benzene ring with a fluorine atom, a methyl group, and an ethynyl group attached to it .


Chemical Reactions Analysis

4-Ethynyl-1-fluoro-2-methylbenzene has been reported to react with azide under typical Cu (I)-catalyzed azide alkyne cycloaddition (CuAAC) conditions to afford 1,4-disubstituted 1,2,3-triazole .


Physical And Chemical Properties Analysis

4-Ethynyl-1-fluoro-2-methylbenzene has a boiling point of 169-170 °C and a density of 1.007 g/mL at 25 °C . Its refractive index is 1.5210 .

Scientific Research Applications

Application in Organic Chemistry

Summary of the Application

4-Ethynyl-1-fluoro-2-methylbenzene has been reported to afford 1,4-disubstituted 1,2,3-triazole on reaction with azide .

Method of Application or Experimental Procedures

This reaction occurs under typical Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) conditions . CuAAC is a type of click chemistry, which is a modular, wide scope, high yield, and stereospecific reaction.

Results or Outcomes

The outcome of this reaction is the formation of 1,4-disubstituted 1,2,3-triazole . Triazoles are a class of organic compounds that have wide applications in medicinal chemistry and material science.

properties

IUPAC Name

4-ethynyl-1-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F/c1-3-8-4-5-9(10)7(2)6-8/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGKOWLZNQXGAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584121
Record name 4-Ethynyl-1-fluoro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethynyl-1-fluoro-2-methylbenzene

CAS RN

351002-93-2
Record name 4-Ethynyl-1-fluoro-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351002-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethynyl-1-fluoro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethynyl-1-fluoro-2-methylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
D Nandi, VK Perla, SK Ghosh, C Arderne, K Mallick - Scientific Reports, 2020 - nature.com
… of each benzyl bromide (1a), 4-ethynyl-1-fluoro-2-methylbenzene (2e), CANP and tri-… -2-methylbenzene (2d) and 4-ethynyl-1-fluoro-2-methylbenzene (2e), reacted with benzyl …
Number of citations: 4 www.nature.com
JM Holub, H Jang, K Kirshenbaum - Organic & biomolecular chemistry, 2006 - pubs.rsc.org
… Peptoids 10 and 12 were synthesized through the conjugation of 4-ethynyl-1-fluoro-2-methylbenzene and 1-ethynyl-4-pentylbenzene onto peptoids 9 and 11, respectively. Fig. 1 shows …
Number of citations: 132 pubs.rsc.org
J Moeker, TS Peat, LF Bornaghi, D Vullo… - Journal of medicinal …, 2014 - ACS Publications
… The title compound 9e was prepared from 4-ethynyl-1-fluoro-2-methylbenzene (e) (71 μL, 0.54 mmol) according to General Procedure 2. Purification of the crude product by flash …
Number of citations: 100 pubs.acs.org
Z Tber, NG Biteau, L Agrofoglio, J Cros… - European Journal of …, 2019 - Wiley Online Library
… According to GP4, the reaction was performed with compound 17a (52 mg, 183 µmol) and 4-ethynyl-1-fluoro-2-methylbenzene. The crude product was purified by column …
Ö İbiş - 2017 - open.metu.edu.tr
Heterocyclic compounds are important since they are present in life naturally or synthetically. Among heterocyclic compounds, seven-membered 1,4-oxazepines are giving more …
Number of citations: 2 open.metu.edu.tr
G Szalóki, A Pantzou, KC Prousis, O Mavrofrydi… - Bioorganic & Medicinal …, 2014 - Elsevier
… Compound 5b was prepared according to Method A from Weinreb amide 4 (0.1 g, 0.16 mmol) and 4-ethynyl-1-fluoro-2-methylbenzene (0.06 mL, 0.50 mmol) as yellow crystals after …
Number of citations: 17 www.sciencedirect.com
ES Yılmaz - 2018 - open.metu.edu.tr
Heterocyclic compounds have a great importance in medicinal chemistry because of their presence in a number of pharmaceuticals. Among them, pyrroles and 1,4-thiazepines play a …
Number of citations: 4 open.metu.edu.tr
V Guilarte Moreno, M Castroviejo Fernández… - … . 2010. V. 76, n. 9, p …, 2011 - riubu.ubu.es
2,3-Dihaloanilines have been proved as useful starting materials for synthesizing 4-halo-1H-indoles. Subsequent or in situ functionalization of the prepared haloindoles allows the …
Number of citations: 2 riubu.ubu.es
V Guilarte, MP Castroviejo… - The Journal of …, 2011 - ACS Publications
2,3-Dihaloanilines have been proved as useful starting materials for synthesizing 4-halo-1H-indoles. Subsequent or in situ functionalization of the prepared haloindoles allows the …
Number of citations: 52 pubs.acs.org
JM Holub - 2009 - search.proquest.com
… Peptoids 23 and 25 were synthesized through the conjugation of 4-ethynyl-1fluoro-2-methylbenzene and 1-ethynyl-4-pentylbenzene onto peptoids 22 and 24, respectively. All products …
Number of citations: 0 search.proquest.com

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